molecular formula C24H24O6 B1308117 2,3,6,7,10,11-Hexamethoxytriphenylene CAS No. 808-57-1

2,3,6,7,10,11-Hexamethoxytriphenylene

Cat. No. B1308117
Key on ui cas rn: 808-57-1
M. Wt: 408.4 g/mol
InChI Key: TXROZCSFVVIBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736067

Procedure details

In a 2-liter three-necked flask cooled with ice, 135 ml of ice water was placed, and 490 ml of concentrated sulfuric acid was gradually added to the ice water with stirring to prepare a sulfuric acid solution. Subsequently, 150 g of iron(III) chloride was added to the sulfuric acid solution at room temperature, and after reaction of 1 hour, 30 g of 1,2-dimethoxybenzene was further added to prepare a reaction mixture. After reaction of 3 hours, the reaction mixture was cooled with ice, and 1 liter of ice water was gradually added to the reaction mixture. After stirring of 1 hour, the reaction mixture was filtered through a glass filter to obtain crude crystals of the above compound (a) of 13 g (yield: 43%).
[Compound]
Name
ice water
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
490 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 g
Type
catalyst
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
43%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15]>[Fe](Cl)(Cl)Cl>[CH3:6][O:7][C:8]1[C:9]([O:14][CH3:15])=[CH:10][C:11]2[C:12]3[C:11](=[CH:10][C:9]([O:14][CH3:15])=[C:8]([O:7][CH3:6])[CH:13]=3)[C:12]3[C:11](=[CH:10][C:9]([O:14][CH3:15])=[C:8]([O:7][CH3:6])[CH:13]=3)[C:12]=2[CH:13]=1

Inputs

Step One
Name
ice water
Quantity
135 mL
Type
reactant
Smiles
Step Two
Name
Quantity
490 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Six
Name
ice water
Quantity
1 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
CUSTOM
Type
CUSTOM
Details
to prepare a reaction mixture
CUSTOM
Type
CUSTOM
Details
After reaction of 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was gradually added to the reaction mixture
STIRRING
Type
STIRRING
Details
After stirring of 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1OC)OC)OC)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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